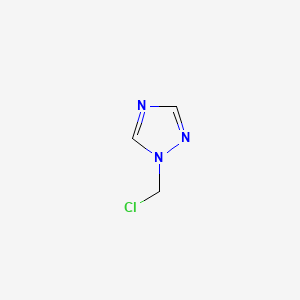

1-Chloromethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMFQMREJNQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395823 | |

| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84387-62-2 | |

| Record name | 1-(Chloromethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84387-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to 1-Chloromethyl-1H-1,2,4-triazole: A Cornerstone for Modern Drug Discovery

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of aromaticity, metabolic stability, and capacity for hydrogen bonding and metal coordination has cemented its role in a multitude of therapeutic agents.[1] Molecules built upon this core structure exhibit a wide spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and antianxiety properties.[2][3][4]

Within this versatile chemical family, This compound emerges as a pivotal synthetic building block.[1] Its significance lies in the elegant fusion of a stable, aromatic 1,2,4-triazole ring with a highly reactive chloromethyl group.[1] This arrangement renders the molecule an exceptionally versatile intermediate, enabling chemists to readily introduce the triazole pharmacophore into more complex molecular architectures through straightforward nucleophilic substitution reactions.[1] This guide offers a comprehensive exploration of its chemical structure, properties, synthesis, and critical applications for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 84387-62-2) is characterized by a chloromethyl (-CH₂Cl) group attached to the nitrogen atom at position 1 of the 1H-1,2,4-triazole ring.[1] The aromatic triazole ring provides a stable anchor, while the chlorine atom on the adjacent methylene carbon acts as an excellent leaving group, making this carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in synthetic chemistry.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 84387-62-2 | [5][6] |

| Molecular Formula | C₃H₄ClN₃ | [5] |

| Molecular Weight | 117.54 g/mol | [5] |

| Density | 1.44 g/cm³ | [5] |

| Boiling Point | 237.6°C at 760 mmHg | [5] |

| Flash Point | 97.5°C | [5] |

| InChI Key | PXNMFQMREJNQQT-UHFFFAOYSA-N | [1] |

| Physical Form | Solid |

Synthesis and Purification: A Validated Protocol

The preparation of this compound is most commonly and efficiently achieved via a two-step process starting from 1H-1,2,4-triazole.[1] This method is advantageous due to its high yields (often exceeding 92%) and straightforward execution.[1] The causality behind this two-step approach is rooted in control and efficiency; creating the hydroxymethyl intermediate first allows for a clean and specific chlorination, avoiding unwanted side reactions that could occur in a one-pot chloromethylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Hydroxymethyl)-1,2,4-triazole

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine 1H-1,2,4-triazole and paraformaldehyde.

-

Acid Addition: Slowly add hydrochloric acid to the mixture. The reaction is often performed under solvent-free conditions.[1]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically neutralized and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude 1-(hydroxymethyl)-1,2,4-triazole intermediate.

Step 2: Chlorination to this compound

-

Reagent Preparation: Dissolve the crude 1-(hydroxymethyl)-1,2,4-triazole from Step 1 in a suitable anhydrous solvent, such as chloroform, in a flask fitted with a reflux condenser and a dropping funnel.[1]

-

Chlorinating Agent Addition: Cool the solution in an ice bath (0°C). Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel.[7] Thionyl chloride is a superior choice for this conversion as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours to drive the reaction to completion.[7]

-

Purification & Validation: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.[7] The resulting residue can be purified by crystallization. The identity and purity of the final product, this compound, must be validated through spectroscopic methods (¹H NMR, ¹³C NMR) and melting point analysis.

Synthesis Workflow Diagram

Caption: Key nucleophilic substitution pathways of this compound.

Application in Drug Development: A Case Study in Antifungal Agents

The 1,2,4-triazole scaffold is the cornerstone of the "azole" class of antifungal drugs, which includes blockbuster agents like fluconazole and voriconazole. [2][8]These drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [2][4][9] this compound serves as an ideal starting material for synthesizing novel antifungal candidates. By reacting it with various substituted phenols or other nucleophilic heterocyclic cores, researchers can rapidly generate libraries of compounds. These compounds retain the essential triazole "head" group responsible for coordinating with the heme iron in the CYP51 active site, while the newly introduced "tail" can be modified to optimize potency, selectivity, and pharmacokinetic properties. [8][10]

Spectroscopic Characterization

Confirmation of the structure of this compound and its derivatives is achieved through standard spectroscopic techniques.

| Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Chloromethyl protons (-CH₂Cl) | Singlet, δ ≈ 3.5–4.0 ppm [1] |

| Triazole ring protons | Multiplets, δ ≈ 7.0–8.5 ppm [1] | |

| ¹³C NMR | Chloromethyl carbon (-CH₂Cl) | Signal in the aliphatic region |

| Triazole ring carbons | Signals in the aromatic region (δ ≈ 140-150 ppm) [11] | |

| IR Spectroscopy | C-H (aromatic) vibrations | ~3100 cm⁻¹ [1] |

| C=N, N=N stretching | ~1500-1600 cm⁻¹ | |

| C-Cl stretching | ~650-800 cm⁻¹ |

Note: Exact chemical shifts can vary based on the solvent and instrument used. [12][13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its predictable and versatile reactivity, combined with the proven biological significance of the 1,2,4-triazole core, makes it an invaluable asset for researchers. A thorough understanding of its properties, synthesis, and reaction pathways empowers drug development professionals to efficiently design and construct novel therapeutic agents, particularly in the ongoing search for new and effective antifungal and antimicrobial drugs.

References

-

This compound | CAS#:84387-62-2 | Chemsrc. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

-

This compound hydrochloride | Chemsrc. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

-

Synthesis of 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical, Environmental and Engineering Sciences.

-

synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). ISRES. Retrieved January 21, 2026, from [Link]

-

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | C4H6ClN3 | CID 10374498 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). Saudi Pharmaceutical Journal.

- Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry.

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

- (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF. (2025).

- Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR).

- Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. (n.d.). University of Science and Technology of China.

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]

- Chemistry of 1, 2, 4-Triazole: A Review Article. (2016).

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2019). Molecules.

Sources

- 1. This compound | 84387-62-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:84387-62-2 | Chemsrc [chemsrc.com]

- 6. This compound | 84387-62-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

A Senior Application Scientist's Guide to 1-Chloromethyl-1H-1,2,4-triazole: Physicochemical Properties and Synthetic Utility

Abstract

This technical guide provides an in-depth examination of 1-Chloromethyl-1H-1,2,4-triazole (CAS No. 84387-62-2), a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. We will dissect its core physicochemical characteristics, explore robust synthetic and characterization methodologies, and illuminate the chemical principles governing its reactivity. This document is intended for researchers, chemists, and drug development professionals who leverage reactive intermediates to construct complex molecular architectures. Particular emphasis is placed on the causality behind experimental protocols and the strategic application of this reagent in pharmaceutical synthesis, most notably as a key precursor to azole antifungal agents.

Introduction: The Strategic Importance of a Bifunctional Reagent

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its prevalence is due to a unique combination of metabolic stability, favorable polarity, and the capacity for its nitrogen atoms to engage in critical hydrogen bonding interactions with biological targets.[2] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3]

This compound emerges as a particularly valuable derivative. It masterfully combines the stable, pharmacologically significant triazole heterocycle with a highly reactive chloromethyl group.[1] This bifunctional nature—a stable aromatic core and a reactive electrophilic site—is the cornerstone of its utility. The chloromethyl group serves as a synthetic handle, allowing for the facile and targeted introduction of the triazole motif onto a wide variety of molecular frameworks through nucleophilic substitution reactions.[3] This guide will provide the foundational knowledge required to effectively handle, characterize, and strategically deploy this versatile reagent in research and development settings.

Core Physicochemical Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is non-negotiable for predictable and reproducible synthetic outcomes. The data for this compound and its common hydrochloride salt are summarized below. It is important to note that while some properties are experimentally determined, others are predicted values derived from computational models, which still provide valuable guidance for experimental design.

| Property | Value (this compound) | Value (Hydrochloride Salt) | Data Type | Source(s) |

| CAS Number | 84387-62-2 | 84387-61-1 | Experimental | [4][5] |

| Molecular Formula | C₃H₄ClN₃ | C₃H₅Cl₂N₃ | Experimental | [4] |

| Molecular Weight | 117.54 g/mol | 154.00 g/mol | Calculated | [4][6] |

| Physical Form | Solid | White to cream powder | Experimental | [6][7] |

| Melting Point | 82-84 °C | Not Available | Experimental | [3] |

| Boiling Point | 237.6 ± 42.0 °C | Not Available | Predicted | [4] |

| Density | 1.44 ± 0.1 g/cm³ | Not Available | Predicted | [4] |

| pKa (of conjugate acid) | 1.93 ± 0.10 | Not Available | Predicted | [4] |

| Storage Temperature | 2-8 °C | 2-8 °C | Recommended | [4] |

Field Insights: The compound's moderate polarity, inferred from the parent 1,2,4-triazole's solubility in water and alcohols, suggests good solubility in polar organic solvents like DMF, DMSO, and acetonitrile, which are common media for nucleophilic substitution reactions.[8] The recommended storage at refrigerated temperatures underscores the need to minimize potential degradation pathways over time, preserving the integrity of the reactive chloromethyl group.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its successful application. The most common and high-yielding approach is a two-step procedure starting from the parent 1H-1,2,4-triazole.

Synthetic Workflow

The causal logic behind the preferred two-step synthesis is control and efficiency. The first step, a hydroxymethylation, proceeds under mild conditions to form a stable alcohol intermediate. This intermediate is then cleanly converted to the desired chloride in the second step using a potent chlorinating agent. This stepwise approach avoids potential side reactions and purification difficulties associated with direct, single-step chloromethylation methods.[3]

Caption: General nucleophilic substitution pathways.

Mechanistic Insight: The carbon atoms within the 1,2,4-triazole ring are π-deficient due to the electronegativity of the adjacent nitrogen atoms. This electronic pull inductively withdraws electron density from the attached chloromethyl group, enhancing the partial positive charge on the carbon and making it an excellent electrophile for Sₙ2 reactions.

Application in Drug Synthesis: The Case of Fluconazole

A prime example of this reagent's strategic importance is its role in the synthesis of Fluconazole, a widely used antifungal agent. [3]In several synthetic routes, a key step involves the reaction of a Grignard reagent derived from this compound with an electrophilic ketone precursor. [3]This demonstrates its ability to function not only as an electrophile at the chloromethyl carbon but also as a precursor to a nucleophilic organometallic reagent, highlighting its versatility. The final step in many fluconazole syntheses involves the nucleophilic attack of a second equivalent of 1,2,4-triazole on an epoxide intermediate, showcasing the triazole ring itself as an effective nucleophile. [6][8]

Safety and Handling

As a reactive alkylating agent, this compound and its hydrochloride salt must be handled with appropriate care.

-

Classification: The compound is classified as a skin and eye irritant and may cause respiratory irritation. [9]* Handling: Always handle in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from incompatible materials such as strong oxidizing agents and strong bases. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple intermediate; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, reliable synthetic routes, and predictable high reactivity make it an indispensable building block for medicinal chemists. By mastering its handling and understanding the principles of its reactivity, researchers can efficiently introduce the pharmacologically vital 1,2,4-triazole scaffold, accelerating the discovery and development of novel therapeutic agents.

References

-

Zamani, L., et al. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. Available at: [Link]

-

LookChem. (n.d.). Synthesis of Fluconazole. Chempedia. Available at: [Link]

-

Wolska, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Available at: [Link]

-

Chemsrc. (n.d.). This compound hydrochloride. Available at: [Link]

-

KRKA, tovarna zdravil, d.d., Novo mesto. (1999). Process for preparing biologically active derivatives of 1,2,4-triazol and intermediaries useful in this process. European Patent Office. Available at: [Link]

- Google Patents. (2002). CN1353108A - Process for preparing fluconazole as antifungal medicine.

-

Organic Chemistry Portal. (2019). A Convenient Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Arylamidines via Chloramine-T Mediated Intramolecular Oxidative N-N Bond Formation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

SciELO. (2019). 1H--[3][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

Organic Chemistry Portal. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Available at: [Link]

-

National Institutes of Health. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Available at: [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Available at: [Link]

-

ResearchGate. (2015). Some commercially available drugs containing 1,2,4-triazole core skeleton. Available at: [Link]

-

ResearchGate. (2017). The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]

-

ResearchGate. (2015). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

-

PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]

Sources

- 1. This compound | 84387-62-2 | Benchchem [benchchem.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. This compound CAS#: 84387-62-2 [amp.chemicalbook.com]

- 4. CAS#:84387-61-1 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 5. PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS - Patent 0967210 [data.epo.org]

- 6. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic data (NMR, IR, Mass Spec) for 1-Chloromethyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloromethyl-1H-1,2,4-triazole

Abstract

This compound (CAS No: 84387-62-2, Molecular Formula: C₃H₄ClN₃, Molecular Weight: 117.54 g/mol ) is a pivotal heterocyclic building block in contemporary drug discovery and synthetic organic chemistry.[1][2] Its utility is derived from the synergistic combination of a stable, aromatic 1,2,4-triazole scaffold and a highly reactive chloromethyl group, which serves as a versatile electrophilic site for nucleophilic substitution.[1] This dual functionality allows for the facile introduction of the triazole moiety into a vast array of molecular architectures, making it an intermediate of choice for synthesizing complex compounds with potential therapeutic applications, including anticancer agents.[1] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and validate the structure of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Molecular Structure and Synthesis Context

The structural integrity of any synthetic building block is the foundation of a successful research program. Before delving into the spectroscopic data, it is crucial to visualize the molecule and understand its origin.

Molecular Structure and Atom Numbering

The structure of this compound is presented below. The numbering scheme is essential for the unambiguous assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound.

Validated Synthetic Route: A Self-Validating System

The spectroscopic data presented herein corresponds to a product synthesized via a reliable and high-yield two-step method.[1] This approach involves the initial reaction of 1H-1,2,4-triazole with paraformaldehyde and hydrochloric acid to form a 1-(hydroxymethyl)-1,2,4-triazole intermediate. Subsequent chlorination of the hydroxyl group using a standard agent like thionyl chloride (SOCl₂) in a suitable solvent yields the final product.[1] Understanding the synthesis pathway is the first step in a self-validating protocol; it allows the scientist to anticipate the structure and its corresponding spectral features, thereby ensuring the final data aligns with the expected outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound, providing precise information about the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum provides a direct count of the different types of non-exchangeable protons and their electronic environments. For this molecule, a simple yet highly characteristic pattern is expected. The two protons on the triazole ring (H3 and H5) are in distinct chemical environments and will appear as singlets. The methylene protons (H6) of the chloromethyl group are equivalent and will also produce a singlet.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

|---|---|---|---|---|

| H3 & H5 | ~ 8.0 - 8.5 | Singlets (2) | 1H each | Located on an electron-deficient aromatic heterocyclic ring, resulting in significant deshielding. |

| CH₂ (H6) | ~ 5.8 - 6.0 | Singlet | 2H | Deshielded by the adjacent electronegative chlorine atom and the nitrogen atom of the triazole ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. As with the proton spectrum, the carbon spectrum is expected to be clean, showing three distinct signals corresponding to the two aromatic carbons of the triazole ring and the aliphatic carbon of the chloromethyl group.

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|

| C3 & C5 | ~ 145 - 155 | Aromatic carbons within a heteroaromatic ring, appearing in the typical downfield region for such systems. |

| CH₂ (C6) | ~ 50 - 55 | Aliphatic carbon shifted downfield due to the direct attachment of an electronegative chlorine atom and a nitrogen atom. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1 second.

-

Number of Scans: 16 (adjust for concentration).

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Infrared (IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides confirmatory evidence for the triazole ring and the alkyl halide moiety.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~ 3100 - 3150 | C-H Stretch | Aromatic C-H | Confirms the presence of C-H bonds on the triazole ring.[3] |

| ~ 2950 - 3050 | C-H Stretch | Aliphatic C-H | Corresponds to the methylene (CH₂) group. |

| ~ 1530 - 1560 | C=N Stretch | Triazole Ring | Characteristic stretching vibration for the carbon-nitrogen double bonds within the aromatic ring.[3] |

| ~ 1300 - 1400 | C-N Stretch | Triazole Ring | Indicates the carbon-nitrogen single bonds of the heterocyclic system.[4] |

| ~ 650 - 850 | C-Cl Stretch | Alkyl Halide | A key band confirming the presence of the chloromethyl group. |

Experimental Protocol: ATR-IR Spectrum Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Before sample analysis, record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) interference.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, the most telling feature is the isotopic signature of chlorine.

Molecular Ion and Isotope Pattern

The molecule contains one chlorine atom, which has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic M⁺ and [M+2]⁺ peak pattern with an intensity ratio of approximately 3:1.

-

[M]⁺ (for C₃H₄³⁵ClN₃): m/z ≈ 117

-

[M+2]⁺ (for C₃H₄³⁷ClN₃): m/z ≈ 119

The observation of this isotopic cluster is definitive proof of a monochlorinated compound.

Key Fragmentation Pathways

Under electron ionization (EI), the molecular ion will undergo fragmentation, providing a structural fingerprint. The most probable fragmentation pathways involve the cleavage of the weakest bonds and the loss of stable neutral molecules.

Caption: Major fragmentation pathways for this compound in EI-MS.

Table 4: Expected Mass Fragments and Their Origin

| m/z (Mass/Charge) | Proposed Fragment | Origin |

|---|---|---|

| 117, 119 | [C₃H₄ClN₃]⁺ | Molecular Ion (M⁺) |

| 90, 92 | [C₂H₃ClN₂]⁺ | Loss of hydrogen cyanide (HCN) from the triazole ring.[5] |

| 82 | [C₃H₄N₃]⁺ | Loss of a chlorine radical (•Cl). |

| 68 | [C₂H₂N₃]⁺ | Loss of the chloromethyl radical (•CH₂Cl). |

| 42 | [C₂H₂N]⁺ | Common fragment from triazole ring cleavage, often from loss of N₂.[5] |

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the observed fragmentation pattern with theoretical pathways.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight while offering a unique fragmentation fingerprint, including the critical chlorine isotope pattern. The convergence of data from these three orthogonal techniques provides an unassailable confirmation of the molecule's identity and purity, a critical checkpoint for its use in pharmaceutical research and development.

References

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conf. Proc. 2390, 020065. [Link]

-

Royal Society of Chemistry. (2023). Supplementary Information: The procedure for the synthesis of starting material. Retrieved from RSC Publishing. [Link]

-

CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from core.ac.uk. [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Retrieved from RSC Publishing. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

ResearchGate. (2021). Experimental 1 H NMR spectrum of... [Image]. Retrieved from [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazole. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(chloromethyl)-1,3-diphenyl-1H-1,2,4-triazole [FTIR]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Image]. Retrieved from [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]

Sources

- 1. This compound | 84387-62-2 | Benchchem [benchchem.com]

- 2. This compound CAS#: 84387-62-2 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Chloromethyl-Triazole Moiety: A Versatile Electrophile in Drug Discovery and Bioconjugation

An In-depth Technical Guide to Understanding and Harnessing its Reactivity

Introduction: The Triazole Scaffold and the Significance of the Chloromethyl Group

The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its two constitutional isomers, the 1,2,3-triazole and the 1,2,4-triazole, are featured in a wide array of approved drugs, agrochemicals, and functional materials.[1][2] The stability of the triazole ring under physiological conditions, its capacity for hydrogen bonding, and its dipole moment contribute to its remarkable versatility in molecular design.[3]

This guide focuses on a particularly reactive and synthetically useful derivative: the chloromethyl-substituted triazole. The introduction of a chloromethyl group transforms the otherwise stable triazole into a potent electrophilic building block.[4] The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack, enabling the facile introduction of a diverse range of functional groups.[4] This reactivity is central to the use of chloromethyl triazoles as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5]

This document will provide a comprehensive overview of the factors governing the reactivity of the chloromethyl group on a triazole ring, detail the mechanistic-driven protocols for its functionalization, and offer insights into its applications for researchers, scientists, and drug development professionals.

The Electronic Landscape of Chloromethyl Triazoles: A Tale of Two Isomers

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the triazole ring to which it is attached. Both 1,2,3- and 1,2,4-triazoles are aromatic heterocycles, but the arrangement of the nitrogen atoms imparts distinct electronic properties that influence the electrophilicity of the appended chloromethyl group.

The triazole ring, being electron-rich, can engage in a variety of non-covalent interactions, which is a key feature of its utility in drug design.[1] However, the nitrogen atoms also exert an inductive electron-withdrawing effect, which is crucial for the reactivity of the chloromethyl group. This electron withdrawal polarizes the C-Cl bond, increasing the partial positive charge on the methylene carbon and making it more susceptible to nucleophilic attack.

While direct kinetic comparisons of the reactivity of chloromethyl groups on 1,2,3- versus 1,2,4-triazoles are not extensively documented in a single comparative study, we can infer relative reactivities based on the electronic properties of the parent heterocycles. The 1,2,4-triazole is generally considered to be more electron-deficient than the 1,2,3-triazole. This greater electron deficiency in the 1,2,4-triazole ring would be expected to exert a stronger electron-withdrawing effect on the chloromethyl substituent, thereby enhancing the electrophilicity of the methylene carbon and increasing its reactivity towards nucleophiles.

Furthermore, the position of attachment of the chloromethyl group to the triazole ring is a critical determinant of its reactivity. For instance, in 1,2,4-triazoles, the chloromethyl group is most commonly found at the N-1 position. Substituents on the triazole ring itself will also modulate the reactivity of the chloromethyl group through inductive and resonance effects. Electron-withdrawing groups on the triazole ring will further enhance the electrophilicity of the chloromethyl carbon, while electron-donating groups will have the opposite effect.

The Cornerstone of Reactivity: The SN2 Mechanism

The predominant mechanism for the reaction of chloromethyl triazoles with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.[4]

Figure 2: Key factors influencing the reactivity of the chloromethyl group on a triazole ring.

The Nature of the Nucleophile

The choice of nucleophile is paramount in determining the outcome of the reaction. The nucleophilicity of a species is influenced by several factors:

-

Basicity: In general, for nucleophiles with the attacking atom from the same row of the periodic table, nucleophilicity parallels basicity. For instance, amines are more nucleophilic than alcohols. [7]* Polarizability: For nucleophiles with the attacking atom from the same group of the periodic table, nucleophilicity increases down the group, while basicity decreases. Thus, thiols are more nucleophilic than alcohols. [8]The larger, more diffuse electron cloud of sulfur is more easily polarized, facilitating bond formation in the SN2 transition state.

-

Steric Hindrance: Bulky nucleophiles will react more slowly than less sterically hindered ones due to the requirement for backside attack in the SN2 mechanism.

A general trend in nucleophilicity for common nucleophiles is:

RS⁻ > R₂N⁻ > RO⁻ > RSH > RNH₂ > ROH

Substituent Effects on the Triazole Ring

As previously mentioned, the electronic nature of the triazole ring and any substituents it bears will significantly impact the reactivity of the chloromethyl group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro groups or additional halogen atoms on the triazole ring will increase the electron-withdrawing character of the ring, further polarizing the C-Cl bond and making the methylene carbon more electrophilic. This will accelerate the rate of nucleophilic substitution.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups will decrease the electron-withdrawing nature of the triazole ring, reducing the electrophilicity of the methylene carbon and slowing down the reaction.

Reaction Conditions

The choice of solvent, temperature, and the use of a base can be optimized to achieve the desired reaction outcome.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred for SN2 reactions. These solvents can solvate the cation of a salt but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.

-

Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, for highly reactive chloromethyl triazoles, reactions can often be carried out at or below room temperature.

-

Base: When using neutral nucleophiles such as amines, thiols, or alcohols, a base is often added to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl that is formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 1-(chloromethyl)-1H-1,2,4-triazole with representative N-, S-, and O-nucleophiles. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and workup.

Figure 3: A general experimental workflow for the nucleophilic substitution of chloromethyl triazoles.

Protocol 1: Synthesis of 1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazole (N-Alkylation)

Causality: This protocol utilizes a secondary amine, piperidine, as the nucleophile. Potassium carbonate is a mild inorganic base that is sufficient to neutralize the HCl formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Methodology:

-

To a solution of 1-(chloromethyl)-1H-1,2,4-triazole (1.0 g, 7.6 mmol) in acetonitrile (20 mL) is added potassium carbonate (2.1 g, 15.2 mmol).

-

Piperidine (0.91 mL, 9.1 mmol) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane (30 mL) and washed with water (2 x 15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

-

The crude product is purified by column chromatography on silica gel to yield the pure 1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole.

Protocol 2: Synthesis of 1-(((4-Chlorophenyl)thio)methyl)-1H-1,2,4-triazole (S-Alkylation)

Causality: This protocol employs a thiol, 4-chlorothiophenol, as the nucleophile. Sodium hydride is a strong base used to deprotonate the thiol to the more nucleophilic thiolate anion. DMF is an excellent polar aprotic solvent for this type of reaction.

Methodology:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.4 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere is added a solution of 4-chlorothiophenol (1.1 g, 7.6 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

-

A solution of 1-(chloromethyl)-1H-1,2,4-triazole (1.0 g, 7.6 mmol) in anhydrous DMF (5 mL) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water (20 mL) at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the desired product.

Protocol 3: Synthesis of 1-((4-Chlorophenoxy)methyl)-1H-1,2,4-triazole (O-Alkylation)

Causality: This protocol utilizes a phenol, 4-chlorophenol, as the nucleophile. Similar to the S-alkylation, a base (potassium carbonate) is used to generate the more nucleophilic phenoxide. The higher temperature is often required for the less nucleophilic oxygen nucleophile compared to sulfur.

Methodology:

-

A mixture of 1-(chloromethyl)-1H-1,2,4-triazole (1.0 g, 7.6 mmol), 4-chlorophenol (1.0 g, 7.8 mmol), and potassium carbonate (2.1 g, 15.2 mmol) in anhydrous DMF (25 mL) is prepared.

-

The reaction mixture is heated to 60 °C and stirred for 6 hours.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the mixture is poured into ice-water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude solid is recrystallized from ethanol to afford the pure 1-((4-chlorophenoxy)methyl)-1H-1,2,4-triazole.

Data Presentation: A Comparative Look at Nucleophilic Substitution Yields

The following table summarizes representative yields for the nucleophilic substitution of chloromethyl triazoles with various nucleophiles, compiled from the literature. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions.

| Entry | Chloromethyl Triazole | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(Chloromethyl)-1H-1,2,4-triazole | Piperidine | K₂CO₃ | MeCN | RT | 12 | ~90 | [8] |

| 2 | 1-(Chloromethyl)-1H-1,2,4-triazole | 4-Chlorothiophenol | NaH | DMF | RT | 4 | >85 | Inferred from similar reactions |

| 3 | 1-(Chloromethyl)-1H-1,2,4-triazole | 4-Chlorophenol | K₂CO₃ | DMF | 60 | 6 | ~80 | Inferred from similar reactions |

| 4 | 2,6-bis(1H-1,2,3-triazol-1-yl)purine | Sodium Methoxide | - | MeOH | RT | 1 | 83 | [9] |

| 5 | 1-Benzyl-4-iodo-1H-1,2,3-triazole | NaN₃ | CuI | DMSO | 100 | 12 | 76 | [6] |

Yields are approximate and can vary based on the specific substrate and reaction scale.

Side Reactions and Regioselectivity: Navigating the Complexities

While the SN2 reaction at the chloromethyl group is the primary pathway, other reactions can occur, leading to mixtures of products. A key consideration, particularly with 1,2,4-triazoles, is the regioselectivity of alkylation.

The 1,2,4-triazole anion has two nucleophilic nitrogen atoms, N-1 and N-4. Alkylation can therefore lead to a mixture of N-1 and N-4 substituted products. The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the counter-ion of the triazole salt, the solvent, and the temperature. Generally, alkylation of 1,2,4-triazole with alkyl halides tends to favor the N-1 isomer. [5]However, the formation of the N-4 isomer is a common side reaction that must be considered during product purification and characterization.

Another potential side reaction is over-alkylation. If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, further reaction with the chloromethyl triazole can occur. For example, the reaction with a primary amine can potentially lead to a mixture of the secondary and tertiary amine products.

Conclusion: A Powerful Tool for Molecular Innovation

The chloromethyl-triazole moiety is a powerful and versatile electrophilic building block that has found widespread application in drug discovery, bioconjugation, and materials science. Its reactivity, primarily governed by the SN2 mechanism, can be finely tuned by modulating the nature of the nucleophile, the electronic properties of the triazole ring, and the reaction conditions.

A thorough understanding of these principles, as outlined in this guide, empowers researchers to harness the synthetic potential of chloromethyl triazoles for the efficient construction of complex molecular architectures. The ability to readily introduce a wide range of functional groups makes this scaffold an invaluable tool in the quest for new and improved therapeutic agents and advanced materials.

References

-

Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993142. [Link]

-

Eliseeva, G. L., et al. (2017). Synthesis of C-Glucopyranosyl-1,2,4-triazoles and 2-aryl-3,5-disubstituted-1,2,4-triazole derivatives. Molecules, 22(11), 1875. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]

-

Bulger, P. G., et al. (2006). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 36(14), 2047-2054. [Link]

-

Rezki, N., & Aouad, M. R. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(7), 1146. [Link]

-

Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Journal of the Chemical Society, Perkin Transactions 1, 503-513. [Link]

-

Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973. [Link]

-

Asif, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 329-375. [Link]

-

LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. [Link]

-

Slideshare. (2015). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

-

Singh, P., et al. (2014). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Tetrahedron Letters, 55(30), 4145-4148. [Link]

-

Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993142. [Link]

-

Mishyna, M., et al. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 17, 466-473. [Link]

-

Reddit. (2018). Help with comparing nucleophilicity of two molecules. [Link]

-

El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(11), 1385. [Link]

-

LibreTexts. (2021). 6.1: (Brønsted) Acidity of Alcohols, Thiols, and Amines. [Link]

-

Introvigne, M. L. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?. ResearchGate. [Link]

-

IOSR Journal of Pharmacy. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. [Link]

-

Chmovzh, T. N., et al. (2020). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 18(30), 5825-5834. [Link]

-

Vasin, A. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4822. [Link]

-

Slivka, M., et al. (2020). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Journal of Heterocyclic Chemistry, 57(9), 3341-3349. [Link]

-

Technical Science and Innovation. (2022). synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. [Link]

-

Oriental Journal of Chemistry. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]

-

ResearchGate. (2018). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973. [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

- 1. isres.org [isres.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]

Topic: Tautomeric Forms of 1,2,4-Triazole and their Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its chemical behavior and biological activity are profoundly influenced by prototropic tautomerism, a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide provides a detailed examination of the principal tautomeric forms of 1,2,4-triazole—1H, 2H, and 4H—and the physicochemical principles governing their relative stability. We will dissect the critical roles of substituent electronic effects, solvent polarity, and pH in shifting the tautomeric equilibrium. This document synthesizes theoretical insights with practical methodologies, offering field-proven, step-by-step protocols for both computational modeling and experimental characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers and drug developers with the foundational knowledge and technical frameworks necessary to understand, predict, and leverage the tautomeric behavior of 1,2,4-triazole derivatives in the rational design of new chemical entities.

The Strategic Importance of 1,2,4-Triazole in Modern Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic motif, renowned for its metabolic stability and versatile chemical functionality.[2][3] Its unique structure, featuring three nitrogen atoms, allows it to act as a bioisostere for amide, ester, and carboxylic acid groups, enhancing drug-receptor interactions through hydrogen bonding, dipole interactions, and improved solubility.[1] This has led to its incorporation into a multitude of blockbuster drugs, including the antifungal agents fluconazole and voriconazole, the anticancer drug letrozole, and the antiviral ribavirin.[1] The efficacy of these molecules is not solely dependent on their constituent atoms but on the subtle, dynamic equilibrium of their tautomeric forms, which dictates the precise three-dimensional presentation of hydrogen bond donors and acceptors to their biological targets.

Prototropic Tautomerism: The Chameleon-Like Nature of the 1,2,4-Triazole Core

Prototropic tautomerism involves the migration of a proton between different positions on a molecule, resulting in distinct, interconverting isomers. For asymmetrically substituted 1,2,4-triazoles, three primary annular tautomers can exist: the 1H, 2H, and 4H forms. The unsubstituted parent 1,2,4-triazole primarily exists as two tautomers, with the 1H-1,2,4-triazole form being demonstrably more stable than the 4H-1,2,4-triazole form.[1][4]

The position of this single proton fundamentally alters the molecule's electronic landscape, dipole moment, and capacity for intermolecular interactions. Understanding this equilibrium is paramount, as the dominant tautomer in a specific physiological environment will define its pharmacokinetic and pharmacodynamic profile.

Caption: Tautomeric equilibrium in a substituted 1,2,4-triazole.

Core Factors Governing Tautomeric Stability

The delicate balance between tautomeric forms is not static; it is a dynamic equilibrium influenced by a confluence of intrinsic and extrinsic factors. A priori prediction of the dominant tautomer requires a nuanced understanding of these influences.

Electronic Effects of Ring Substituents

The electronic nature of substituents on the triazole ring is arguably the most significant determinant of tautomeric preference. The placement of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can stabilize or destabilize adjacent nitrogen atoms, thereby influencing the favorability of protonation at a given site.

-

Causality: An EWG, such as a nitro group (-NO₂), withdraws electron density from the ring, increasing the acidity of nearby N-H protons and destabilizing the corresponding tautomer. Conversely, an EDG, like an amino group (-NH₂), donates electron density, making the adjacent nitrogen atoms more basic and favoring protonation at those positions.

-

Field Evidence: For 3-nitro-1,2,4-triazole, the 1H form is the most stable tautomer in solvents like dioxane and chloroform.[5] In the case of 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom preferentially attaches to the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[5] For 3-amino-5-(het)aryl-1,2,4-triazoles, the equilibrium lies between the 1H and 2H forms, with the 4H form not being observed in either the solid state or in solution, underscoring the powerful directive effect of substituents.[5]

The Role of the Medium: Solvent Polarity and Phase

The surrounding environment plays a crucial role in stabilizing or destabilizing tautomers, primarily through dipole-dipole interactions and hydrogen bonding.

-

Gas Phase vs. Solution: In the gas phase, intramolecular forces dominate. Computational studies on the parent 1,2,4-triazole have shown the 1H tautomer to be more stable than the 4H tautomer by over 6 kcal/mol, a preference attributed to reduced electrostatic repulsion between the lone pairs of adjacent nitrogen atoms.[5]

-

Solvent Effects: Polar solvents can preferentially solvate and stabilize more polar tautomers. For instance, a tautomer with a larger dipole moment will be more stabilized in a high-dielectric solvent like water or DMSO compared to a non-polar solvent like hexane. This differential stabilization can shift the equilibrium significantly.

The Influence of pH

The pH of the medium determines the protonation state of the triazole ring. Given that 1,2,4-triazole is amphoteric, it can be protonated or deprotonated.[6]

-

Acidic Conditions (Low pH): At a pH below the pKa of the triazolium cation (pKa ≈ 2.45), the ring will be protonated, forming a cation.[6]

-

Basic Conditions (High pH): At a pH above the pKa of the neutral molecule (pKa ≈ 10.26), the N-H proton will be removed, forming the triazolate anion.[6]

-

Physiological pH (~7.4): Within the physiological range, the neutral form predominates, and the tautomeric equilibrium is governed by the factors described above. For certain derivatives, such as 1,2,4-triazole-3-thiones, it has been suggested that the thione form predominates at acidic pH while the thiol tautomer is favored in basic conditions, although this can be system-dependent.[7]

Quantitative Analysis of Tautomer Stability

Computational chemistry provides invaluable quantitative estimates of the relative stabilities of tautomers. The table below summarizes theoretical data for the parent 1,2,4-triazole, illustrating the energetic landscape.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) | Dipole Moment (Debye) | Notes |

| 1H-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) | ~2.9 | Generally the most stable form due to minimized lone-pair repulsion.[5] |

| 4H-1,2,4-triazole | +6.5 | +5.8 | ~5.4 | Less stable in the gas phase; slightly more stabilized by polar solvents due to a larger dipole moment. |

| 2H-1,2,4-triazole | +15.2 | +14.5 | ~1.1 | Significantly less stable; typically not observed for the unsubstituted ring. |

Note: Values are representative and synthesized from computational studies reported in the literature. Exact values may vary with the level of theory and basis set used.

Methodologies for Tautomer Elucidation

A combination of computational and experimental techniques is required for a definitive characterization of the tautomeric state of a 1,2,4-triazole derivative.

Computational Chemistry Workflow

Quantum chemical calculations are a powerful predictive tool for assessing tautomer stability before synthesis.

Caption: Workflow for computational analysis of tautomer stability.

Step-by-Step Computational Protocol:

-

Structure Generation: Draw the 3D structures of all plausible tautomers (1H, 2H, 4H).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable density functional theory (DFT) method (e.g., B3LYP with a Pople-style basis set like 6-31G*).

-

Causality: This step finds the lowest energy conformation (the most stable shape) for each tautomer.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory.

-

Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

High-Accuracy Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X with an augmented, correlation-consistent basis set like aug-cc-pVTZ).[5]

-

Inclusion of Environmental Effects: Recalculate energies using a continuum solvation model (like SMD or PCM) to simulate the effect of a solvent (e.g., water, DMSO).

-

Causality: This accounts for the stabilizing effect of the solvent on the molecule's dipole moment.

-

-

Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy with zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculation. The relative free energy (ΔG) determines the position of the equilibrium.

-

Population Prediction: Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature based on their calculated ΔG values.

Experimental Characterization: NMR Spectroscopy

NMR spectroscopy is the gold standard for experimentally determining tautomeric ratios in solution.[8] Both ¹H and ¹³C NMR provide valuable information, but ¹⁵N NMR, where possible, is often the most definitive due to the large chemical shift range of nitrogen.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties, metabolic stability, and the capacity for diverse molecular interactions, has propelled it to the forefront of drug discovery. This technical guide provides a comprehensive exploration of the 1,2,4-triazole core, delving into its fundamental properties, diverse biological activities, key synthetic strategies, and the structure-activity relationships that govern its therapeutic potential. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the knowledge to effectively leverage this powerful scaffold in the design and development of next-generation therapeutics.

The 1,2,4-Triazole Core: Physicochemical Properties and Biological Significance

The 1,2,4-triazole ring is an aromatic heterocycle that exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[1] Its unique electronic and structural features contribute to its prominence in medicinal chemistry.

Physicochemical Properties:

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₂H₃N₃ | A small, low molecular weight scaffold. |

| Molar Mass | 69.07 g/mol | Contributes to favorable drug-like properties. |

| Appearance | White to pale yellow crystalline solid[2] | |

| Melting Point | 120-121 °C[3] | |

| Boiling Point | 260 °C[3] | |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol.[2] | The polarity and hydrogen bonding capacity of the triazole ring enhance aqueous solubility, a crucial factor for bioavailability.[4] |

| pKa | The pKa of the protonated 1,2,4-triazolium ion is 2.45, while the pKa of the neutral molecule is 10.26.[3] | The triazole ring is a weak base and can participate in ionic interactions with biological targets. |

| Dipole Moment | The triazole ring possesses a significant dipole moment, contributing to its ability to engage in polar interactions.[4] | This enhances binding affinity to biological receptors. |

| Hydrogen Bonding | The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the N-H group in the 1H-tautomer can act as a hydrogen bond donor.[4] | This dual hydrogen bonding capability is critical for molecular recognition and high-affinity binding to target proteins. |

| Metabolic Stability | The 1,2,4-triazole ring is generally resistant to metabolic degradation.[5] | This contributes to improved pharmacokinetic profiles of drugs containing this scaffold. |

| Bioisosterism | The 1,2,4-triazole nucleus can act as a bioisostere for amide, ester, and carboxylic acid functionalities.[1][5] | This allows for the replacement of metabolically labile groups with the stable triazole ring, improving drug-like properties without compromising biological activity. |

A Spectrum of Biological Activities: The Therapeutic Versatility of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a component of numerous clinically approved drugs, demonstrating a wide range of pharmacological activities.[6][7]

Antifungal Agents

The most prominent application of the 1,2,4-triazole scaffold is in the development of antifungal agents.[8] These drugs revolutionized the treatment of systemic fungal infections.

Mechanism of Action: 1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[9] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane and resulting in fungal cell death.[9]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

FDA-Approved Antifungal Drugs:

| Drug Name | Key Structural Features | Therapeutic Use |

| Fluconazole | Contains two 1,2,4-triazole rings and a difluorophenyl group.[3] | Treatment of various fungal infections, including candidiasis and cryptococcal meningitis. |

| Itraconazole | A more complex structure with a triazolone and a dichlorophenyl group.[3] | Broad-spectrum antifungal used for systemic mycoses. |

| Voriconazole | A second-generation triazole with a fluoropyrimidine side chain. | Treatment of invasive aspergillosis and other serious fungal infections. |

| Posaconazole | A broad-spectrum triazole with a furan ring. | Prophylaxis and treatment of invasive fungal infections in immunocompromised patients. |

Anticancer Agents

The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[7]

Mechanisms of Action: 1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, including:

-

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in the treatment of hormone-dependent breast cancer.

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives interfere with the dynamics of microtubule assembly by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[10][11]

-

Kinase Inhibition: Many triazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and BRAF.[12]

FDA-Approved Anticancer Drugs:

| Drug Name | Mechanism of Action | Therapeutic Use |

| Letrozole | Non-steroidal aromatase inhibitor. | Treatment of hormone-receptor-positive breast cancer in postmenopausal women. |

| Anastrozole | Non-steroidal aromatase inhibitor. | Adjuvant treatment of hormone-receptor-positive early breast cancer in postmenopausal women. |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

The nature and position of substituents on the phenyl rings attached to the triazole core significantly influence the antiproliferative activity.[13]

-

Electron-withdrawing groups, such as halogens, on the phenyl ring often enhance cytotoxic effects.[13]

-

The presence of a 3-bromophenylamino moiety at the 3-position of the triazole ring has shown beneficial effects on anticancer activity.[11]

Antiviral Agents

The 1,2,4-triazole nucleus is a key component of several antiviral drugs.

Mechanism of Action: The antiviral mechanisms of 1,2,4-triazole derivatives are diverse and depend on the specific viral target. For example, Ribavirin, a broad-spectrum antiviral agent, is a guanosine analog that interferes with the synthesis of viral RNA and DNA.[5]

FDA-Approved Antiviral Drugs:

| Drug Name | Mechanism of Action | Therapeutic Use |

| Ribavirin | A guanosine analog that inhibits viral RNA and DNA synthesis.[3] | Treatment of chronic hepatitis C, respiratory syncytial virus (RSV) infection, and other viral infections.[14] |

| Doravirine | A non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] | Treatment of HIV-1 infection.[3] |

Structure-Activity Relationship (SAR) Insights for Antiviral Activity:

-

For anti-HIV activity, compounds with a benzenesulfonamide group have shown promise.[5]

-

Enantiomers of 1,2,4-triazole-3-thiones with an (R)-configuration and electron-withdrawing substituents have demonstrated potential against influenza A (H1N1) viruses.[5]

Antibacterial Agents

With the rise of antibiotic resistance, the development of new antibacterial agents is crucial. The 1,2,4-triazole scaffold has shown significant potential in this area.[15][16]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

-

Hybrid molecules combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores, such as quinolones, have shown enhanced activity, particularly against resistant strains like MRSA.[6]

-

The presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group on the phenyl ring at the C-3 position of the 1,2,4-triazole ring has been shown to be crucial for high antibacterial activity.[8]

-

Derivatives with a brominated diphenylsulfone moiety at the C-3 position and a trimethoxyphenyl group at the N-4 position have exhibited strong action against Bacillus cereus.[6]

Synthesis of the 1,2,4-Triazole Scaffold: Key Methodologies and Protocols

Several synthetic routes have been developed for the preparation of the 1,2,4-triazole ring. The choice of method often depends on the desired substitution pattern.

Pellizzari Reaction

The Pellizzari reaction is a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1][4]

Caption: General scheme of the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [17][18]

-

Reactants:

-

Benzamide (1.21 g, 10 mmol)

-

Benzoylhydrazide (1.36 g, 10 mmol)

-

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[1]

-

Heat the mixture in an oil bath at 220-250°C for 2-4 hours with constant stirring under a nitrogen atmosphere.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[17]

-

After completion, allow the reaction mixture to cool to room temperature, which should result in solidification.[1]

-

Triturate the solidified mass with a small amount of ethanol to remove impurities.[17]

-

Collect the solid product by filtration and wash with cold ethanol.[17]

-

Purify the crude product by recrystallization from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.[17]

-

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, typically in the presence of a weak acid.[2][19]

Caption: General scheme of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [9][17]

-

Reactants:

-

N-formylbenzamide (1.49 g, 10 mmol)

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Glacial acetic acid (as solvent and catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide in glacial acetic acid.[9]

-

Slowly add phenylhydrazine to the solution.

-

Reflux the reaction mixture for 4-6 hours.[17]

-